2,6-Di-tert-butyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl](pyridin-2-yl)methyl}phenol
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Overview
Description
2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of tert-butyl groups, a hydroxyethyl piperazine moiety, and a pyridinylmethyl group attached to a phenol ring. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Friedel-Crafts alkylation of phenol with isobutene to introduce the tert-butyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the phenol ring and the attached groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium ferricyanide (K3Fe(CN)6) in alkaline medium.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dimerization can lead to the formation of complex dimeric structures .
Scientific Research Applications
2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a stabilizer in various products.
2,4-Di-tert-butylphenol: Another antioxidant compound with similar structural features.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant and stabilizer in different applications.
Uniqueness
2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C26H39N3O2 |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]phenol |
InChI |
InChI=1S/C26H39N3O2/c1-25(2,3)20-17-19(18-21(24(20)31)26(4,5)6)23(22-9-7-8-10-27-22)29-13-11-28(12-14-29)15-16-30/h7-10,17-18,23,30-31H,11-16H2,1-6H3 |
InChI Key |
HADBQYRFRXZACP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=N2)N3CCN(CC3)CCO |
Origin of Product |
United States |
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